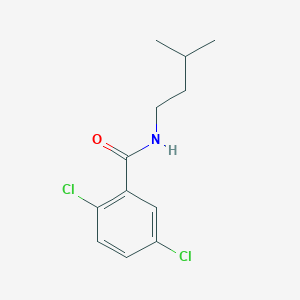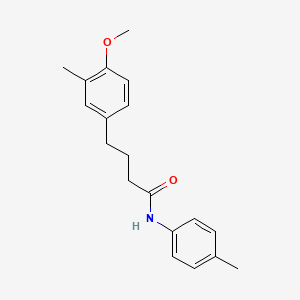![molecular formula C12H19N3S B5780307 N-[2-(dimethylamino)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5780307.png)
N-[2-(dimethylamino)ethyl]-N'-(3-methylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(dimethylamino)ethyl]-N'-(3-methylphenyl)thiourea, also known as DMPT, is a chemical compound that has been extensively studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. DMPT is a thiourea derivative that has been shown to have a range of biological activities, including the ability to enhance growth and feed intake in animals, as well as to act as a potent attractant for fish.
Mécanisme D'action
The exact mechanism of action of N-[2-(dimethylamino)ethyl]-N'-(3-methylphenyl)thiourea is not fully understood, but it is thought to involve the modulation of various physiological processes in animals and fish. N-[2-(dimethylamino)ethyl]-N'-(3-methylphenyl)thiourea has been shown to increase the release of certain hormones, such as growth hormone and thyroid hormone, which are known to play important roles in regulating growth and metabolism.
N-[2-(dimethylamino)ethyl]-N'-(3-methylphenyl)thiourea has also been shown to modulate the activity of various enzymes involved in energy metabolism, such as AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy metabolism, and its activation has been shown to improve energy balance and insulin sensitivity in animals.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)ethyl]-N'-(3-methylphenyl)thiourea has been shown to have a range of biochemical and physiological effects in animals and fish. It has been shown to increase feed intake, improve growth performance, and enhance immune function in animals. N-[2-(dimethylamino)ethyl]-N'-(3-methylphenyl)thiourea has also been shown to improve the oxidative status and gut microbiota of animals.
In fish, N-[2-(dimethylamino)ethyl]-N'-(3-methylphenyl)thiourea has been shown to act as a potent attractant, increasing the feeding and foraging behavior of fish. It has also been shown to improve fish growth and feed efficiency, as well as to enhance the immune function and stress resistance of fish.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(dimethylamino)ethyl]-N'-(3-methylphenyl)thiourea has several advantages as a research tool. It is relatively easy to synthesize and is commercially available in high purity. N-[2-(dimethylamino)ethyl]-N'-(3-methylphenyl)thiourea is also highly stable and can be stored for long periods without degradation. In addition, N-[2-(dimethylamino)ethyl]-N'-(3-methylphenyl)thiourea has a range of potential applications in animal and fish nutrition, as well as in aquaculture and other fields.
However, there are also some limitations to the use of N-[2-(dimethylamino)ethyl]-N'-(3-methylphenyl)thiourea in lab experiments. Its mechanism of action is not fully understood, and its effects on different animal species and fish may vary. In addition, there may be potential side effects or safety concerns associated with the use of N-[2-(dimethylamino)ethyl]-N'-(3-methylphenyl)thiourea in certain applications.
Orientations Futures
There are several potential future directions for research on N-[2-(dimethylamino)ethyl]-N'-(3-methylphenyl)thiourea. One area of interest is the potential use of N-[2-(dimethylamino)ethyl]-N'-(3-methylphenyl)thiourea as a tool for studying the regulation of energy metabolism and growth in animals. N-[2-(dimethylamino)ethyl]-N'-(3-methylphenyl)thiourea may also have potential applications in the development of novel therapeutics for metabolic disorders, such as obesity and type 2 diabetes.
In addition, there is growing interest in the use of N-[2-(dimethylamino)ethyl]-N'-(3-methylphenyl)thiourea as a chemical attractant for fish in aquaculture. Further research is needed to fully understand the mechanism of action of N-[2-(dimethylamino)ethyl]-N'-(3-methylphenyl)thiourea and its effects on different fish species, as well as to optimize its use in aquaculture systems.
Overall, N-[2-(dimethylamino)ethyl]-N'-(3-methylphenyl)thiourea is a promising compound with a range of potential applications in various fields. Further research is needed to fully understand its mechanism of action and its potential benefits and limitations in different applications.
Méthodes De Synthèse
N-[2-(dimethylamino)ethyl]-N'-(3-methylphenyl)thiourea can be synthesized by reacting N,N-dimethylethylenediamine with 3-methylphenylisothiocyanate in the presence of a suitable solvent, such as dichloromethane or chloroform. The reaction typically proceeds smoothly at room temperature, and the product can be isolated by filtration and recrystallization.
Applications De Recherche Scientifique
N-[2-(dimethylamino)ethyl]-N'-(3-methylphenyl)thiourea has been extensively studied for its potential applications in animal and fish nutrition. It has been shown to enhance feed intake and growth performance in a range of animal species, including pigs, chickens, and fish. N-[2-(dimethylamino)ethyl]-N'-(3-methylphenyl)thiourea has also been investigated for its effects on the immune system, oxidative stress, and gut microbiota of animals.
In addition to its applications in animal nutrition, N-[2-(dimethylamino)ethyl]-N'-(3-methylphenyl)thiourea has also been studied for its potential use as a chemical attractant for fish. It has been shown to be highly effective at attracting a range of fish species, including carp, catfish, and tilapia. N-[2-(dimethylamino)ethyl]-N'-(3-methylphenyl)thiourea has also been investigated for its potential use in aquaculture as a means of improving fish growth and feed efficiency.
Propriétés
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3S/c1-10-5-4-6-11(9-10)14-12(16)13-7-8-15(2)3/h4-6,9H,7-8H2,1-3H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWWMHIPDGVAFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Dimethylamino)ethyl]-3-(3-methylphenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5780242.png)

![1-(3-chlorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)acetyl]piperazine](/img/structure/B5780258.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5780265.png)


![N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5780283.png)


![1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5780294.png)
![4-[4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5780315.png)